

3-Butynoic acid IUPAC name and CAS number

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An In-depth Technical Guide to 3-Butynoic Acid

For researchers, scientists, and professionals in drug development, **3-butynoic acid** is a valuable chemical intermediate and research tool. This guide provides comprehensive information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

• IUPAC Name: but-3-ynoic acid[1]

CAS Number: 2345-51-9[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-butynoic acid** is presented below.



Property	Value	Source
Molecular Formula	C4H4O2	[1][2][3]
Molecular Weight	84.07 g/mol	[1][2][3]
Appearance	Off-white to yellowish powder/crystal	[3]
Melting Point	78 - 87 °C	[3]
Boiling Point	194.9 °C at 760 mmHg	
Density	1.152 g/cm ³	
Solubility	Soluble in water, ethanol, and ether. Water solubility: 100 mg/mL at 25°C.	[2]
рКа	[1]	
LogP	0.094	_
Flash Point	83 °C	
Vapor Pressure	0.186 mmHg at 25°C	

Experimental Protocols Synthesis of 3-Butynoic Acid from 3-Butyn-1-ol

This protocol is a modified version of a previously reported procedure.

Materials:

- 3-Butyn-1-ol
- Nitric acid (HNO3, 70%)
- Sodium dichromate dihydrate (Na2Cr2O7 · 2H2O)
- Sodium periodate (NaIO4)



- Deionized water
- Diethyl ether
- · Anhydrous magnesium sulfate
- Pentane
- 500 mL single neck round bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- To a 500 mL single neck round bottom flask equipped with a magnetic stirrer, add 135 mL of deionized water.
- Cool the flask in an ice bath and add 0.170 mL of 70% HNO3, 0.15 g of Na2Cr2O7 · 2H2O, and 34.2 g of NaIO4. Stir the mixture vigorously for 15 minutes.
- In a separate container, dilute 3.50 g of 3-butyn-1-ol with 135 mL of chilled deionized water.
- Slowly add the diluted 3-butyn-1-ol to the reaction flask and continue stirring overnight.
- After the reaction is complete, filter the mixture to remove any insoluble salts.
- Extract the product from the aqueous phase using five 80 mL portions of diethyl ether.
- Combine the organic fractions and dry them over anhydrous magnesium sulfate.
- Concentrate the solution using a rotary evaporator to obtain an orange viscous liquid.
- Wash the crude product with three 200 mL portions of pentane and further concentrate under rotary evaporation to yield 3-butynoic acid as an off-white solid. The expected yield is approximately 52%.[4]



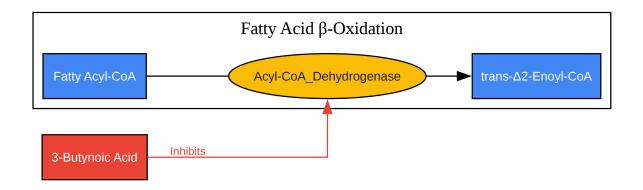
Biological Activity and Applications

3-Butynoic acid is recognized for its role as an inhibitor of acyl-CoA dehydrogenase.[2][5] This property makes it a useful tool for studying fatty acid metabolism. Additionally, its terminal alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[5] This functionality enables its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

Diagrams

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of **3-butynoic acid** on acyl-CoA dehydrogenase in the fatty acid β -oxidation pathway.



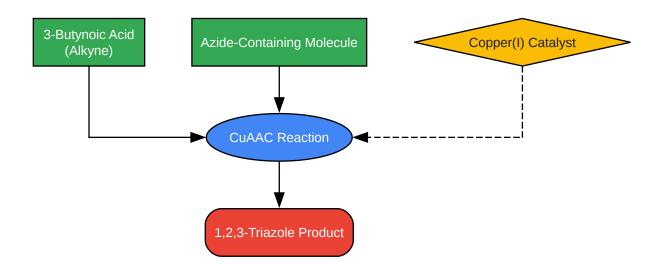
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Caption: Inhibition of Acyl-CoA Dehydrogenase by **3-Butynoic Acid**.

Application in Click Chemistry

This diagram shows a generalized workflow for utilizing **3-butynoic acid** in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.





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Caption: General Workflow of **3-Butynoic Acid** in Click Chemistry.

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